4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
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Overview
Description
The compound “4-((2-((2-amino-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide” is a complex organic molecule. It contains several functional groups including an amide, a thioether, and a quinazolinone .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups. The quinazolinone ring system is a bicyclic structure that includes a nitrogen atom, and the thioether and amide groups will also contribute to the overall structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its size, the functional groups it contains, and its overall shape .Scientific Research Applications
Synthesis and Pharmacological Activities
- Various derivatives of quinazolinones, including those similar to the compound , have been synthesized for pharmacological studies. These derivatives are explored for their anti-bacterial, anti-inflammatory, and analgesic activities, as evident in studies exploring the synthesis of 6-bromo quinazolinone derivatives (Ch. Rajveer et al., 2010).
Antibacterial and Antifungal Properties
- Research into new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles, structurally related to the compound of interest, demonstrates their potential antibacterial activity against various bacterial strains like S. aureus and E. coli (I. Singh et al., 2010).
Antimicrobial, Antitubercular, and Anti-HIV Properties
- Synthesis of novel 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines, related in structure, shows promising antimicrobial, antitubercular, and anti-HIV activities. This suggests the potential of quinazolinone derivatives in developing novel agents against these diseases (Sulthana M.T et al., 2019).
Anticonvulsant Activities
- Studies on the synthesis of thioxoquinazolinone derivatives also indicate potential anticonvulsant activities, which could be relevant for the compound . This includes the evaluation of novel derivatives for their effectiveness in controlling seizures (A. Rajasekaran et al., 2013).
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. The compound’s structure suggests it may interact with proteins or enzymes involved in cellular processes
Mode of Action
Based on its structural similarity to other known compounds, it might interact with its targets by forming covalent bonds, leading to changes in the target’s function .
Biochemical Pathways
The compound’s effect on biochemical pathways is not well-documented. It’s possible that it could influence various pathways depending on its target. For instance, if the compound targets an enzyme, it could potentially inhibit or enhance the enzyme’s activity, thereby affecting the associated biochemical pathway .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s target and mode of action. For example, if the compound inhibits a particular enzyme, the result could be a decrease in the production of a specific metabolite .
Future Directions
Properties
IUPAC Name |
4-[[2-(2-amino-2-oxoethyl)sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-13(2)23-19(27)15-9-7-14(8-10-15)11-25-20(28)16-5-3-4-6-17(16)24-21(25)29-12-18(22)26/h3-10,13H,11-12H2,1-2H3,(H2,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQHQQUFPCTCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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